

Spectroscopic Profile of 4-Amino-1-methylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-1-methylpiperidine

Cat. No.: B1301898

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-1-methylpiperidine** (CAS No. 41838-46-4), a key intermediate in pharmaceutical synthesis. The information is presented to facilitate its use in research, development, and quality control processes.

Chemical Structure and Properties

- IUPAC Name: 1-methylpiperidin-4-amine[1]
- Molecular Formula: C₆H₁₄N₂[1]
- Molecular Weight: 114.19 g/mol [1]
- Appearance: Colorless to pale yellow liquid[2]
- Boiling Point: 141 °C at 760 mmHg
- Density: 0.91 g/cm³[3]

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **4-Amino-1-methylpiperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.8 - 2.9	m	2H	Axial H at C2, C6
~2.2 - 2.3	s	3H	N-CH ₃
~2.0 - 2.1	m	1H	H at C4
~1.8 - 1.9	m	2H	Equatorial H at C2, C6
~1.6 - 1.7	m	2H	Axial H at C3, C5
~1.4 - 1.5	br s	2H	NH ₂
~1.3 - 1.4	m	2H	Equatorial H at C3, C5

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~55 - 57	C2, C6
~49 - 51	C4
~46 - 48	N-CH ₃
~33 - 35	C3, C5

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium, Sharp	N-H stretch (primary amine, two bands expected)[4]
2950 - 2850	Strong	C-H stretch (aliphatic)[5]
~1590	Medium	N-H bend (scissoring)
1450 - 1470	Medium	C-H bend (scissoring)
~1050	Medium	C-N stretch

Note: Predicted values are based on typical IR absorption frequencies for primary amines and piperidine derivatives. A vapor phase IR spectrum is reportedly available from John Wiley & Sons, Inc., which may provide precise experimental data.[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Interpretation
115	[M+H] ⁺ (Molecular ion peak, protonated)[6]
114	M ⁺ (Molecular ion)
99	[M-CH ₃] ⁺
71	Fragmentation product
58	Fragmentation product

Note: The molecular ion peak of [M+H]⁺ at 115 has been experimentally observed via HPLC-MS.[6] The fragmentation pattern is predicted based on typical fragmentation of cyclic amines.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Amino-1-methylpiperidine** in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The concentration should be adjusted to obtain a good signal-to-noise ratio.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
 - Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, multiplet) and coupling constants.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

- Process the data and reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) that has minimal IR absorption in the regions of interest. Use a liquid cell with a defined path length.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or the solvent).
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Identify the characteristic absorption bands and their corresponding wavenumbers.

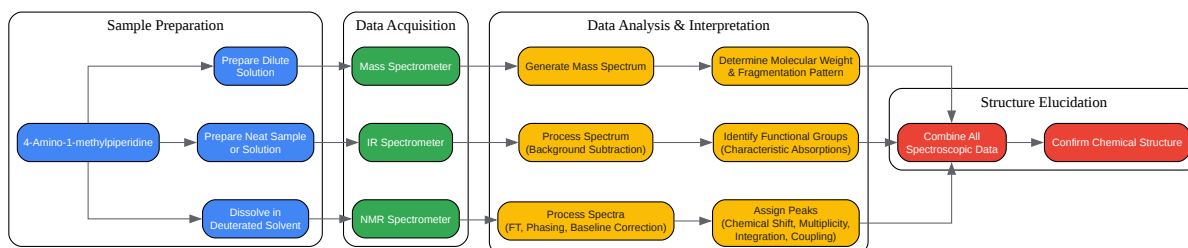
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the mass spectrometer, where it is vaporized and ionized by a beam of electrons.
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.
- Data Acquisition (Electrospray Ionization - ESI):

- The sample solution is sprayed into the mass spectrometer through a charged capillary, forming charged droplets.
- The solvent evaporates, leading to the formation of gas-phase ions (often protonated, $[M+H]^+$).
- The ions are then analyzed by the mass spectrometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **4-Amino-1-methylpiperidine**.



[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis of **4-Amino-1-methylpiperidine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-1-methylpiperidine | C₆H₁₄N₂ | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Amino-1-methylpiperidine | 41838-46-4 | FA13686 [biosynth.com]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-1-methylpiperidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1301898#spectroscopic-data-of-4-amino-1-methylpiperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com